molecular formula C24H22ClN3O3S2 B11636041 Prop-2-en-1-yl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate

Prop-2-en-1-yl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11636041
M. Wt: 500.0 g/mol
InChI Key: WPMGMGBVEJWEQJ-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate is a complex organic compound with a diverse range of applications in scientific research. This compound is notable for its unique structure, which includes a combination of aromatic rings, cyano groups, and sulfur-containing moieties. Its synthesis and reactivity make it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate typically involves multiple steps. The starting materials often include 3-chloro-2-methylphenylamine, thiophene-2-carboxylic acid, and various reagents for functional group transformations. Key steps in the synthesis may include:

    Amidation: The reaction of 3-chloro-2-methylphenylamine with an appropriate carboxylic acid derivative to form an amide bond.

    Thioether Formation: Introduction of a sulfur-containing group through nucleophilic substitution or addition reactions.

    Cyclization: Formation of the dihydropyridine ring through cyclization reactions, often involving condensation of aldehydes or ketones with amines.

    Functional Group Modifications: Introduction of cyano and ester groups through reactions such as nucleophilic substitution or esterification.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups, such as converting nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

    Addition: Addition reactions can occur at double bonds or other reactive sites within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

Prop-2-en-1-yl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be studied for its interactions with biological molecules, such as proteins and nucleic acids.

    Medicine: Research may focus on its potential therapeutic effects, including its activity as an enzyme inhibitor or receptor modulator.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.

    Receptor Modulation: It may interact with cell surface receptors, altering signal transduction pathways.

    Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Prop-2-en-1-yl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H22ClN3O3S2

Molecular Weight

500.0 g/mol

IUPAC Name

prop-2-enyl 6-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C24H22ClN3O3S2/c1-4-10-31-24(30)21-15(3)27-23(16(12-26)22(21)19-9-6-11-32-19)33-13-20(29)28-18-8-5-7-17(25)14(18)2/h4-9,11,22,27H,1,10,13H2,2-3H3,(H,28,29)

InChI Key

WPMGMGBVEJWEQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC=CS3)C#N

Origin of Product

United States

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